N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 946348-48-7
VCID: VC5082901
InChI: InChI=1S/C23H23ClN6/c1-16-11-13-29(14-12-16)23-27-21(26-18-9-7-17(24)8-10-18)20-15-25-30(22(20)28-23)19-5-3-2-4-6-19/h2-10,15-16H,11-14H2,1H3,(H,26,27,28)
SMILES: CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl
Molecular Formula: C23H23ClN6
Molecular Weight: 418.93

N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 946348-48-7

Cat. No.: VC5082901

Molecular Formula: C23H23ClN6

Molecular Weight: 418.93

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 946348-48-7

Specification

CAS No. 946348-48-7
Molecular Formula C23H23ClN6
Molecular Weight 418.93
IUPAC Name N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C23H23ClN6/c1-16-11-13-29(14-12-16)23-27-21(26-18-9-7-17(24)8-10-18)20-15-25-30(22(20)28-23)19-5-3-2-4-6-19/h2-10,15-16H,11-14H2,1H3,(H,26,27,28)
Standard InChI Key AYYDWLRULSQAPG-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic system fused from pyrazole and pyrimidine rings. Key substituents include:

  • A 4-chlorophenyl group at the 4-position of the pyrimidine ring.

  • A 4-methylpiperidin-1-yl group at the 6-position of the pyrimidine ring.

  • A phenyl group at the 1-position of the pyrazole ring .

Synthesis and Optimization Strategies

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically follows multi-step protocols. For this compound, a plausible route involves:

  • Pyrazole Core Formation: Condensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with urea under heat to form the pyrazolo[3,4-d]pyrimidine scaffold .

  • Chlorination: Treatment with phosphorus oxychloride (POCl<sub>3</sub>) and phosphorus pentachloride (PCl<sub>5</sub>) to introduce chlorine at the 4-position .

  • Amination: Reaction with 4-chloroaniline to attach the chlorophenyl group .

  • Piperidinyl Introduction: Nucleophilic substitution using 4-methylpiperidine under basic conditions.

Table 2: Critical Synthesis Steps

StepReagents/ConditionsOutcome
1Urea, 170°CPyrazolo[3,4-d]pyrimidine core
2POCl<sub>3</sub>, PCl<sub>5</sub>, reflux4,6-Dichloro intermediate
34-Chloroaniline, RTN-(4-Chlorophenyl) substitution
44-Methylpiperidine, K<sub>2</sub>CO<sub>3</sub>Piperidinyl incorporation

Yield optimization often requires adjusting stoichiometry and reaction time. For instance, prolonged heating during chlorination may improve conversion rates but risks decomposition .

Biological Activity and Mechanistic Insights

While direct pharmacological data on this compound remains limited, structural analogs within the pyrazolo[3,4-d]pyrimidine class exhibit pronounced kinase inhibitory activity. Key mechanisms include:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Substituted pyrazolo[3,4-d]pyrimidines bind to the ATP pocket of EGFR, disrupting signal transduction in cancer cells. Half-maximal inhibitory concentrations (IC<sub>50</sub>) for analogs range from 0.1–1.0 μM.

  • ErbB2 (HER2) Targeting: The piperidinyl group may enhance selectivity for ErbB2, a receptor overexpressed in breast and gastric cancers. Molecular docking studies suggest hydrophobic interactions between the methylpiperidine and ErbB2’s kinase domain.

  • Cell Cycle Arrest: By inhibiting cyclin-dependent kinases (CDKs), related compounds induce G1/S phase arrest, as observed in MCF-7 and HeLa cell lines.

Hypothesized Pharmacodynamic Profile

ParameterPrediction
Target AffinityEGFR: IC<sub>50</sub> ~0.5 μM; ErbB2: IC<sub>50</sub> ~0.8 μM
Selectivity Index>10 (Cancer vs. Normal Cells)
Metabolic StabilityModerate (CYP3A4/2D6 susceptibility)

Pharmacokinetic Considerations

Though pharmacokinetic data specific to this compound is unavailable, its physicochemical properties suggest:

  • Absorption: Moderate oral bioavailability (~40–60%) due to moderate logP (~3.5) .

  • Distribution: High plasma protein binding (>90%) owing to aromaticity.

  • Metabolism: Hepatic oxidation via CYP450 enzymes, likely producing hydroxylated piperidinyl metabolites.

  • Excretion: Primarily renal (60–70%), with minor biliary clearance.

Therapeutic Applications and Future Directions

The compound’s kinase inhibitory profile positions it as a candidate for:

  • Oncology: Targeting EGFR/ErbB2-driven malignancies (e.g., non-small cell lung cancer, breast cancer).

  • Inflammatory Diseases: Modulating JAK/STAT pathways in rheumatoid arthritis.

Ongoing Challenges and Research Gaps

  • Synthetic Scalability: Current routes require optimization for industrial-scale production.

  • Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and off-target effects.

  • Formulation Development: Enhancing aqueous solubility through prodrug strategies or nanocarriers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator